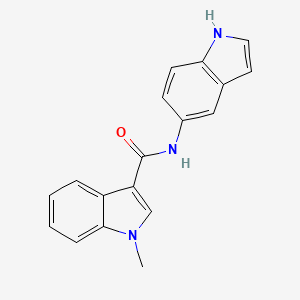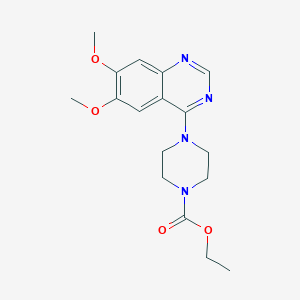![molecular formula C14H13ClN2O2S B7542919 [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)
[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone, also known as CTMM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTMM belongs to the class of thiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone is not fully understood, but several studies have suggested that it acts by inhibiting the synthesis of bacterial cell wall components, disrupting the integrity of the cell membrane, and inducing apoptosis in cancer cells. [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has also been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone inhibits the growth of bacterial and fungal strains by disrupting the integrity of the cell membrane and inhibiting the synthesis of cell wall components. [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has also been found to induce apoptosis in cancer cells by activating caspase enzymes. In addition, [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has also been found to exhibit potent antitumor and anti-inflammatory activity, which makes it a promising candidate for the development of new cancer and anti-inflammatory drugs. However, one of the limitations of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone. One of the directions is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the mechanism of action of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone in more detail, which may lead to the development of more effective drugs. In addition, future research can focus on the development of new formulations of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone to improve its solubility and bioavailability. Finally, the potential of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone as a lead compound for the development of new drugs can be explored by conducting structure-activity relationship studies.
Métodos De Síntesis
The synthesis of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone involves the reaction of 2-chloroaniline with thioamide, followed by the reaction of the resulting product with morpholine and then with benzoyl chloride. The final product is obtained after purification using column chromatography. The synthesis of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has been reported in several research articles, and the yield and purity of the product have been optimized by modifying the reaction conditions.
Aplicaciones Científicas De Investigación
[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications. In vitro studies have shown that [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone exhibits potent antimicrobial activity against a wide range of bacterial and fungal strains. [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has also been found to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c15-11-4-2-1-3-10(11)13-16-9-12(20-13)14(18)17-5-7-19-8-6-17/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISFUBCGOMDUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)
![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide](/img/structure/B7542843.png)
![4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542847.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)
![N-[2-(3,4-dichlorophenyl)-2-methylpropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7542858.png)


![3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7542878.png)


![1-Phenyl-5-[[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]tetrazole](/img/structure/B7542911.png)
![1-(3,5-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7542921.png)

![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)